molecular formula C13H12N4O5 B14573977 6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione CAS No. 61317-80-4

6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione

Cat. No.: B14573977
CAS No.: 61317-80-4
M. Wt: 304.26 g/mol
InChI Key: OSLWDCCOXONVRS-UHFFFAOYSA-N
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Description

6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione typically involves the reaction of 6-amino-1,3-dimethyluracil with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recycling of solvents and reagents can be implemented to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

Major Products Formed

    Reduction: 6-Amino-1,3-dimethyl-5-(2-aminobenzoyl)pyrimidine-2,4-dione.

    Oxidation: this compound N-oxide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,3-dimethyluracil: A precursor in the synthesis of 6-Amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione.

    6-Amino-1,3-dimethyl-5-nitrosouracil: A structurally similar compound with different functional groups.

    6-Amino-1,3-dimethyl-5-(2-aminobenzoyl)pyrimidine-2,4-dione: A reduction product of the target compound.

Uniqueness

This compound is unique due to the presence of both amino and nitro functional groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

CAS No.

61317-80-4

Molecular Formula

C13H12N4O5

Molecular Weight

304.26 g/mol

IUPAC Name

6-amino-1,3-dimethyl-5-(2-nitrobenzoyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H12N4O5/c1-15-11(14)9(12(19)16(2)13(15)20)10(18)7-5-3-4-6-8(7)17(21)22/h3-6H,14H2,1-2H3

InChI Key

OSLWDCCOXONVRS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

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